molecular formula C13H13ClN2O2 B13695391 Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate

Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B13695391
M. Wt: 264.71 g/mol
InChI Key: KCGQLYMPLLCZSA-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate is a pyrazole derivative featuring a 2-chlorophenylmethyl substituent at position 1 of the pyrazole ring and an ethyl carboxylate group at position 3. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-5-3-4-6-12(10)14/h3-7,9H,2,8H2,1H3

InChI Key

KCGQLYMPLLCZSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium acetate (NaOAc) to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The process is designed to be cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various alkyl halides for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and chloroform .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and inferred applications of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate with analogous compounds:

Compound Name (CAS No.) Substituent at Position 1 Substituent at Position 4 Molecular Weight Key Properties/Applications References
This compound 2-chlorophenylmethyl Ethyl carboxylate 294.75 (calc) Pharmaceutical intermediates; antimicrobial synergist candidate
Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1260243-04-6) Methyl Ethyl carboxylate 168.17 Organic synthesis; simpler structure for mechanistic studies
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate (1224172-06-8) 4-chlorophenyl + 4-methoxybenzylamino methyl Ethyl carboxylate 399.88 Enhanced solubility; drug development (e.g., kinase inhibitors)
Ethyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate (219664-16-1) 2-fluoro-4-nitrophenyl Ethyl carboxylate 279.23 Agrochemical research; electron-withdrawing groups for reactivity modulation
Ethyl 1-(4-azanylbutyl)-3-(3,4-dichlorophenyl)pyrazole-4-carboxylate (KXH) 4-azanylbutyl + 3,4-dichlorophenyl Ethyl carboxylate 364.25 Antimicrobial activity; halogen bonding potential

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioactivity: The 2-chlorophenylmethyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability and target binding in antimicrobial applications . Nitro and fluoro substituents (e.g., 2-fluoro-4-nitrophenyl in CAS 219664-16-1) increase electron-withdrawing effects, altering electronic distribution and reactivity compared to chloro derivatives .

Solubility and Synthetic Utility: The 4-methoxybenzylamino methyl group in CAS 1224172-06-8 improves solubility in polar solvents, advantageous for formulation in drug delivery systems . Simpler analogs like Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 1260243-04-6) serve as model compounds for studying reaction mechanisms in carboxylate chemistry .

Crystallographic and Structural Studies :

  • Tools like SHELX and ORTEP-3 are critical for resolving the 3D conformation of these compounds, particularly for analyzing puckering effects in heterocyclic rings . For example, the 2-chlorophenyl group’s orientation relative to the pyrazole ring can influence intermolecular interactions in crystal packing .

Biological Activity

Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2O2. Its structure includes:

  • Pyrazole ring : A five-membered nitrogen-containing heterocycle.
  • Chlorophenyl substituent : Enhancing its biological activity through potential interactions with biological targets.
  • Ethyl ester group : Contributing to its solubility and reactivity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. The compound's mechanism may involve:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of microbial metabolic pathways.

2. Anti-inflammatory Properties

The compound has demonstrated potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for therapeutic applications in diseases characterized by chronic inflammation.

3. Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance:

  • In vitro tests revealed significant cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is thought to be mediated by its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : It may bind to receptors that modulate cellular responses to inflammation and tumor growth.

Comparative Analysis with Other Pyrazole Derivatives

To illustrate the unique properties of this compound, a comparison with other related compounds is presented:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-amino-1H-pyrazole-4-carboxylateAmino group at position 3Enhanced anti-inflammatory activity
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylateMethyl group at position 5Different pharmacological profile
Ethyl 1-(5-chloro-2-methylphenyl)-3-pyrazole-4-carboxylateMethyl substitution on phenyl ringPotentially different biological activities

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological activity:

  • Antitumor Activity : A study reported an IC50 value indicating significant growth inhibition in cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound could inhibit inflammatory markers, showing promise for treating inflammatory diseases .
  • Antimicrobial Efficacy : The compound was tested against various bacterial strains, revealing potent antimicrobial activity compared to standard antibiotics .

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